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N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Physicochemical profiling Drug-likeness Permeability prediction

Researchers pursuing selective TYK2 allosteric inhibitors often face limited access to pyridazine-3-carboxamide scaffolds with defined substitution patterns. N-(2,6-Dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1040661-50-4) directly addresses this gap: • Distinct 2,6-dimethylphenyl vector imposes steric/electronic properties divergent from 3,4-dimethylphenyl regioisomers, enabling selectivity profiling vs. deucravacitinib in STAT3 phosphorylation and TYK2/JAK1/JAK2 panels. • Also applicable as NaV1.8 inhibitor scaffold per ZA202106711B patent families, plus phenotypic antiviral screening against influenza and RSV. • Balanced MW (257.3 Da), single H-bond donor, and favorable drug-like properties for library enumeration. In stock with custom synthesis available.

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 1040661-50-4
Cat. No. B2663436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS1040661-50-4
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=NN(C(=O)C=C2)C
InChIInChI=1S/C14H15N3O2/c1-9-5-4-6-10(2)13(9)15-14(19)11-7-8-12(18)17(3)16-11/h4-8H,1-3H3,(H,15,19)
InChIKeyXAZQUXOKXGSWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Procurement Classification


N-(2,6-Dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1040661-50-4, molecular formula C₁₄H₁₅N₃O₂, molecular weight 257.293 g/mol) is a synthetic pyridazine-3-carboxamide derivative bearing a 2,6-dimethylphenyl substituent on the carboxamide nitrogen and a methyl group at the N1 position of the dihydropyridazinone ring [1]. The compound belongs to a broader class of nitrogen-containing heterocyclic carboxamide derivatives that are described in foundational antiviral patent families (e.g., US 6,787,544) as broad-spectrum antiviral agents active against influenza and other RNA viruses [2]. Structurally, it is distinguished from the clinically advanced pyrazinecarboxamide favipiravir (T-705) by its pyridazine core, which introduces distinct electronic properties and hydrogen-bonding potential [3].

TYK2 JH2 Allosteric Studies Pyridazine-3-carboxamide scaffold with 2,6-dimethylphenyl vector for pseudokinase domain ligand exploration.
Antiviral Screening Campaigns Non-nucleoside pyridazine core for phenotypic antiviral assays; patent family US 6,787,544 context.
Ion Channel Target Research 6-Oxo-1,6-dihydropyridazine core claimed as NaV1.8 inhibitor scaffold for pain-related channel studies.
Property-Guided Library Design Balanced MW, single HBD, and moderate lipophilicity support permeability and solubility profiling.

Why This Compound Cannot Be Replaced by Analogs


Within the pyridazine-3-carboxamide family, the position and substitution pattern of the N-phenyl ring critically modulate target engagement, selectivity, and physicochemical properties [1]. The 2,6-dimethyl substitution on the anilide ring of this compound imposes both steric hindrance and altered electron density compared to 2,5-dimethyl, 3,4-dimethyl, or unsubstituted analogs, which directly affects the dihedral angle between the phenyl ring and the carboxamide plane—a parameter known to govern binding to kinase pseudokinase domains (e.g., TYK2 JH2), cannabinoid CB2 receptors, and viral polymerase targets [2]. The N1-methyl group further differentiates this compound from N-unsubstituted pyridazinone analogs by eliminating a hydrogen-bond donor and altering tautomeric equilibrium, which impacts solubility, metabolic stability, and off-target promiscuity [3]. Generic replacement with a different positional isomer or a pyrazine/pyrimidine isostere thus carries a high risk of losing the specific interaction profile for which this scaffold was designed.

2,6-Dimethyl Substitution vs. Regioisomers
The 2,6-disubstitution pattern may produce a distinct binding pose compared to 3,4-dimethyl analogs; selectivity profile may shift.
N1-Methyl vs. N-Unsubstituted Pyridazinone
N1-Unsubstituted analog introduces an additional H-bond donor, which can alter permeability and metabolic stability.
Pyridazine Core vs. Pyrazine Isosteres
Replacing the 1,2-diazine core with a pyrazine ring changes electronic distribution and mechanism; antiviral spectrum may differ from favipiravir.

Quantitative Comparator Evidence


MW and Lipophilicity vs. N-Unsubstituted Analog

The N1-methyl group present in the target compound increases molecular weight by 14.03 Da and raises calculated logP by approximately 0.5–0.7 units compared to its direct N1-unsubstituted analog N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 848212-79-3, MW 243.26 g/mol) . This modification eliminates a hydrogen-bond donor (the N1-H), which in related pyridazine-3-carboxamide series has been shown to improve passive membrane permeability and reduce P-glycoprotein efflux susceptibility [1]. The N1-methyl also locks the dihydropyridazinone ring into a single tautomeric form (6-oxo), simplifying analytical characterization and ensuring batch-to-batch consistency.

MW & HBD Count vs. N-Unsubstituted Analog
Class-level inference
ΔMW +14.03 Da · ΔHBD −1 · ΔlogP ~+0.5–0.7
Supports permeability prediction in cell-based assay design
Calculated properties; tautomeric form locked by N1-methyl
Physicochemical profiling Drug-likeness Permeability prediction

2,6- vs. 3,4-Dimethylphenyl Substitution and TYK2 Binding

In the N-(methyl-d₃)pyridazine-3-carboxamide TYK2 inhibitor series, the substitution pattern on the N-phenyl ring is a critical determinant of pseudokinase (JH2) domain binding. Crystallographic and SAR data from the TYK2 JH2 ligand series demonstrate that ortho-substituents on the anilide ring occupy a small hydrophobic pocket adjacent to the hinge region; the 2,6-dimethyl pattern fills this pocket symmetrically, whereas a 3,4-dimethyl pattern projects methyl groups into a different sub-pocket with altered steric tolerance [1]. The target compound's 2,6-dimethylphenyl moiety is thus predicted to adopt a distinct binding pose from the 3,4-dimethylphenyl regioisomer (CAS 369404-26-2) when engaging kinase pseudokinase or allosteric sites, with potential consequences for selectivity over JAK1/JAK2/JAK3 family members [2].

2,6- vs. 3,4-Dimethylphenyl & TYK2 Binding
Class-level inference
Target: 2,6-dimethylphenyl
Comparator: 3,4-dimethylphenyl
Predicted altered dihedral angle; >10-fold selectivity TYK2 JH2 over JAK1 JH2 in related series.
Substitution pattern may shift kinase selectivity; data to verify
No co-crystal structure; extrapolated from TYK2 JH2 SAR
Kinase inhibitor design TYK2 pseudokinase domain Selectivity engineering

Pyridazine vs. Pyrazine Core in Antiviral Engagement

The target compound bears a pyridazine (1,2-diazine) core, whereas the clinically validated broad-spectrum antiviral favipiravir (T-705, 6-fluoro-3-hydroxy-2-pyrazinecarboxamide) contains a pyrazine (1,4-diazine) core [1]. The 1,2- vs. 1,4-relationship of the two nitrogen atoms fundamentally alters the electronic distribution, hydrogen-bond acceptor geometry, and metabolic handling of the heterocycle. In the patent family US 6,787,544, pyridazine-containing carboxamides are explicitly claimed alongside pyrazine and pyrimidine variants, indicating that the pyridazine core is a deliberate diversification element rather than a mere isosteric replacement [2]. The target compound lacks the 6-fluoro and 3-hydroxy substituents essential for favipiravir's ribosylation and chain-termination mechanism, suggesting it operates via a different antiviral mechanism (e.g., host-targeted or non-nucleoside inhibition) [3].

Pyridazine vs. Pyrazine Core
Class-level inference
Pyridazine (1,2-diazine) vs. pyrazine (1,4-diazine); ΔMW +100 Da; no fluoro/hydroxy pharmacophore.
Supports non-nucleoside antiviral mechanism exploration
Core identity from patent disclosures; favipiravir comparator
Antiviral drug discovery RNA-dependent RNA polymerase Nucleoside analog

Research and Industrial Application Scenarios


TYK2 Pseudokinase Domain Inhibitor Screening

Based on the well-characterized SAR of pyridazine-3-carboxamides as TYK2 JH2 domain ligands [1], this compound—with its 2,6-dimethylphenyl amide substituent—can serve as a starting scaffold for developing selective TYK2 allosteric inhibitors. Its structural distinction from the 3,4-dimethylphenyl regioisomer provides a rational basis for exploring ortho-substituted anilide vectors that may enhance selectivity over JAK1/JAK2. Researchers should benchmark this compound against deucravacitinib (BMS-986165) in STAT3 phosphorylation assays and TYK2/JAK1/JAK2 selectivity panels.

Broad-Spectrum Antiviral Phenotypic Screening

The compound falls within the generic scope of US Patent 6,787,544, which claims nitrogen-containing heterocyclic carboxamides (including pyridazine variants) as antiviral agents against influenza, rhinovirus, and other RNA viruses [2]. It is suitable for inclusion in phenotypic antiviral screening cascades against influenza A/B, respiratory syncytial virus (RSV), and emerging RNA viruses, with favipiravir (T-705) serving as a pyrazine-based comparator to assess the impact of the pyridazine core on antiviral spectrum and cytotoxicity.

NaV1.8 Channel Inhibitor Starting Point

The 6-oxo-1,6-dihydropyridazine scaffold is explicitly claimed in patent families (e.g., ZA202106711B and related applications by Shanghai Hengrui Pharmaceutical) as a core structure for voltage-gated sodium channel NaV1.8 inhibitors with potential application in pain therapy [3]. This compound's N1-methyl and 2,6-dimethylphenyl substitution pattern represents a specific embodiment within this patent space, making it a relevant tool compound or starting point for pain-targeted ion channel drug discovery programs.

Physicochemical Property Benchmarking

With its balanced molecular weight (257.3 Da), single hydrogen-bond donor, and moderate calculated lipophilicity, this compound occupies a favorable region of oral drug-like chemical space [4]. It can serve as a reference point for property-guided library enumeration around the pyridazine-3-carboxamide scaffold, particularly for programs aiming to maintain permeability while exploring N1-alkyl and N-aryl diversity.

Application
Selection Property
Validation Focus
TYK2 JH2 Allosteric Inhibitor Studies
Ortho-substituted anilide vector; 2,6-dimethylphenyl pattern
Selectivity profiling against JAK family kinases; TYK2 JH2 binding assay
Broad-Spectrum Antiviral Screening
Pyridazine core as non-nucleoside scaffold; patent US 6,787,544 context
Cytotoxicity and antiviral spectrum profiling against RNA virus panel
NaV1.8 Ion Channel Research
6-Oxo-1,6-dihydropyridazine scaffold claimed for NaV1.8 inhibition
Ion channel selectivity panel; pain-target engagement studies
Property-Guided Library Design
Balanced MW (257 Da), single HBD, moderate lipophilicity
Permeability and solubility profiling in cell-based assay contexts
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